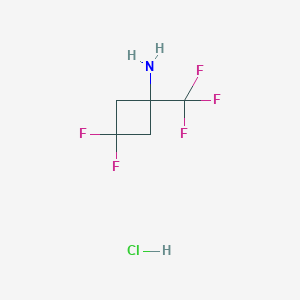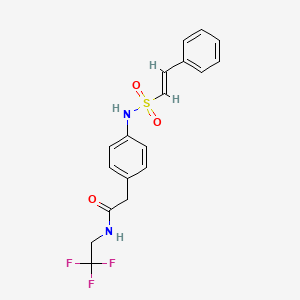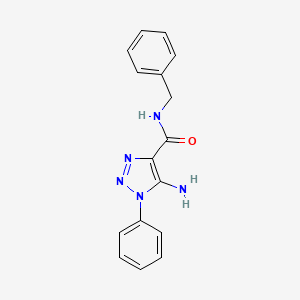
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2490375-73-8 . It has a molecular weight of 211.56 . The IUPAC name for this compound is 3,3-difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6F5N.ClH/c6-4(7)1-3(11,2-4)5(8,9)10;/h1-2,11H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature recommended for this compound is 4°C .Applications De Recherche Scientifique
Synthesis of Novel Compounds
The development of new synthesis methods for fluorinated compounds has been a significant area of research. For instance, the synthesis of [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid designed for positron emission tomography (PET) imaging, illustrates the application of fluorinated cyclobutane derivatives in creating imaging agents for cancer diagnosis. The synthesis process involves a key step of converting 3-benzyloxy-cyclobutane-1,1-dicarboxylate diamide into diastereomeric 2-benzyloxycyclobutane hydantoins, highlighting the utility of such compounds in medicinal chemistry (Shoup & Goodman, 1999).
Fluorination Techniques
Research on the palladium-catalyzed trifluoromethylation of aryl chlorides demonstrates the importance of introducing the trifluoromethyl (CF3) group into pharmaceuticals and agrochemicals. This method allows for the transformation of a wide range of substrates under mild conditions, illustrating the role of fluorinated compounds in enhancing the properties of organic molecules (Cho et al., 2010).
Detection and Interaction Studies
The chemical detection of hydrogen fluoride (HF) using the phosphorus congener of cyclobutane-1,3-diyl showcases another application of fluorinated cyclobutanes. This research demonstrates how fluorinated compounds can be used for practical detection purposes and the development of fluorine technology (Ueta, Mikami, & Ito, 2015).
Fluorinated Building Blocks
The multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks further exemplifies the utility of fluorinated cyclobutanes in creating intermediates for organic synthesis. This research outlines a pathway for preparing various derivatives, including carboxylic acids, amines, and alcohols, crucial for synthesizing biologically active molecules (Ryabukhin et al., 2018).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For instance, H302 indicates that the compound is harmful if swallowed, while H315 means it causes skin irritation. A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Propriétés
IUPAC Name |
3,3-difluoro-1-(trifluoromethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F5N.ClH/c6-4(7)1-3(11,2-4)5(8,9)10;/h1-2,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLBYOFUAYZSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2605990.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2605993.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2605994.png)
![2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole](/img/structure/B2605995.png)

![2-(4-Methoxypyrimidin-2-yl)-N-(oxolan-2-ylmethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2605997.png)

![N'-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B2606000.png)

![N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2606004.png)


![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2606009.png)